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molecular formula C21H17NO3 B8541913 3-{[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid CAS No. 89667-96-9

3-{[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid

Cat. No. B8541913
M. Wt: 331.4 g/mol
InChI Key: QABVDPANGGFXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04727078

Procedure details

Methyl 3-[3-(3-pyridyl)-3-phenyl-2-propenyloxy]benzoate (If-56, 1.5 g, 4.35 mmoles) was dissolved in a mixture of water (3 ml) and methanol (10 ml). To the solution was added sodium hydroxide (700 mg, 17.5 mmoles). The mixture was stirred for 2 hours at 60° C., which was then left standing for cooling. To the reaction solution was added water, the pH of which was adjusted to 5 with 1N hydrochloric acid, followed by extraction with ethyl acetate. The organic layer was washed with saturated saline, dried and the solvent was evaporated off. The residue was subjected to silica-gel column chromatography using ethyl acetate as eluant to yield 3-[3-(3-pyridyl)-3-phenyl-2-propenyloxy]benzoic acid (Ie-46) (1.15 g, 80%). Hydrolysis analogous to the above afforded substituted vinyl carboxylic acid derivatives (Ie-45-Ie-51, Ie-53, Ie-54) shown in Table 4-1.
Name
Methyl 3-[3-(3-pyridyl)-3-phenyl-2-propenyloxy]benzoate
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[CH:8][CH2:9][O:10][C:11]2[CH:12]=[C:13]([CH:18]=[CH:19][CH:20]=2)[C:14]([O:16]C)=[O:15])[CH:2]=1.[OH-].[Na+].Cl>O.CO>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[CH:8][CH2:9][O:10][C:11]2[CH:12]=[C:13]([CH:18]=[CH:19][CH:20]=2)[C:14]([OH:16])=[O:15])[CH:2]=1 |f:1.2|

Inputs

Step One
Name
Methyl 3-[3-(3-pyridyl)-3-phenyl-2-propenyloxy]benzoate
Quantity
1.5 g
Type
reactant
Smiles
N1=CC(=CC=C1)C(=CCOC=1C=C(C(=O)OC)C=CC1)C1=CC=CC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
700 mg
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
which was then left standing
TEMPERATURE
Type
TEMPERATURE
Details
for cooling
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated saline
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=CC(=CC=C1)C(=CCOC=1C=C(C(=O)O)C=CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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